4-Dechloro-4-hydroxy Diclazuril Methyl Ester
CAS No.: 1101258-51-8
Cat. No.: VC20857681
Molecular Formula: C18H12Cl2N4O3
Molecular Weight: 403.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1101258-51-8 |
---|---|
Molecular Formula | C18H12Cl2N4O3 |
Molecular Weight | 403.2 g/mol |
IUPAC Name | 2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile |
Standard InChI | InChI=1S/C18H12Cl2N4O3/c1-27-12-4-2-10(3-5-12)13(8-21)17-14(19)6-11(7-15(17)20)24-18(26)23-16(25)9-22-24/h2-7,9,13H,1H3,(H,23,25,26) |
Standard InChI Key | KGGJBFVSAKGAEP-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl |
Canonical SMILES | COC1=CC=C(C=C1)C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl |
The chemical identity of 4-Dechloro-4-hydroxy Diclazuril Methyl Ester is defined by its unique molecular structure and associated properties. It is formally identified by the CAS registry number 1101258-51-8, providing a standardized reference point for researchers and regulatory authorities engaged in pharmaceutical analysis and quality control.
The compound's significance stems from its relationship to Diclazuril, which is widely used as a coccidiostat in veterinary medicine. Understanding the properties and behavior of this methyl ester derivative contributes to comprehensive quality assessment of Diclazuril-based pharmaceutical formulations.
Chemical Properties and Structural Characteristics
4-Dechloro-4-hydroxy Diclazuril Methyl Ester possesses distinct chemical and physical properties that define its behavior in various environments and applications. The molecular formula of this compound is C18H12Cl2N4O3, with a corresponding molecular weight of 403.2 g/mol. This molecular composition places it in the class of heterocyclic compounds containing nitrogen heteroatoms with chlorine substitutions.
The full IUPAC name of the compound is 2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile, which describes its complex molecular structure in standardized chemical nomenclature. The presence of the methoxy group and nitrile functionality contributes to its distinct chemical behavior compared to the parent compound Diclazuril.
Table 1 below summarizes the key chemical identifiers and physical properties of 4-Dechloro-4-hydroxy Diclazuril Methyl Ester:
Property | Value |
---|---|
CAS Number | 1101258-51-8 |
Molecular Formula | C18H12Cl2N4O3 |
Molecular Weight | 403.2 g/mol |
IUPAC Name | 2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile |
Standard InChI | InChI=1S/C18H12Cl2N4O3/c1-27-12-4-2-10(3-5-12)13(8-21)17-14(19)6-11(7-15(17)20)24-18(26)23-16(25)9-22-24/h2-7,9,13H,1H3,(H,23,25,26) |
Standard InChIKey | KGGJBFVSAKGAEP-UHFFFAOYSA-N |
The compound features a unique structural characteristic where a hydroxyl group replaces one chlorine atom from the parent Diclazuril structure, while also incorporating a methyl ester functionality. This structural modification significantly affects its physicochemical properties, particularly its solubility and stability parameters .
Regarding solubility, 4-Dechloro-4-hydroxy Diclazuril Methyl Ester demonstrates limited solubility in common organic solvents. Specifically, it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol under heated conditions . This limited solubility profile has implications for its analytical detection and potential formulation considerations.
Relationship to Diclazuril
4-Dechloro-4-hydroxy Diclazuril Methyl Ester maintains a close structural relationship to Diclazuril, which serves as its parent compound. Diclazuril itself is a well-established anticoccidial agent with the molecular formula C17H9Cl3N4O2 and a molecular weight of 407.64 g/mol . The structural difference between the two compounds primarily involves the replacement of one chlorine atom with a hydroxyl group and the addition of a methyl ester group in 4-Dechloro-4-hydroxy Diclazuril Methyl Ester.
Diclazuril functions as a coccidiostat, inhibiting the growth of parasitic protozoa at various stages of their life cycle. It is particularly effective against Eimeria species and has demonstrated efficacy in treating infections caused by Sarcocystis neurona, which causes equine protozoal myeloencephalitis in horses . This mechanism of action possibly extends, to some degree, to its derivatives including 4-Dechloro-4-hydroxy Diclazuril Methyl Ester, though with potentially altered potency and specificity.
In pharmaceutical contexts, 4-Dechloro-4-hydroxy Diclazuril Methyl Ester is primarily classified as an impurity of Diclazuril . As such, it plays a significant role in quality control processes for Diclazuril-based veterinary medications. The effectiveness of Diclazuril in treating coccidiosis can be influenced by its purity, making the understanding and quantification of impurities like 4-Dechloro-4-hydroxy Diclazuril Methyl Ester crucial for ensuring efficacy and safety of the final pharmaceutical products.
Table 2: Comparison of 4-Dechloro-4-hydroxy Diclazuril Methyl Ester and Diclazuril
Property | 4-Dechloro-4-hydroxy Diclazuril Methyl Ester | Diclazuril |
---|---|---|
CAS Number | 1101258-51-8 | 101831-37-2 |
Molecular Formula | C18H12Cl2N4O3 | C17H9Cl3N4O2 |
Molecular Weight | 403.2 g/mol | 407.64 g/mol |
Number of Chlorine Atoms | 2 | 3 |
Primary Classification | Impurity/Metabolite | Active Pharmaceutical Ingredient |
Primary Application | Analytical Standard | Anticoccidial Agent |
The structural similarities between these compounds suggest that 4-Dechloro-4-hydroxy Diclazuril Methyl Ester may retain some degree of the biological activity characteristic of Diclazuril, though this would need to be confirmed through specific pharmacological studies.
Analytical Methods and Considerations
The analysis and characterization of 4-Dechloro-4-hydroxy Diclazuril Methyl Ester require specific analytical approaches due to its unique chemical properties. Its limited solubility profile presents particular challenges for analytical method development. As noted previously, the compound is only slightly soluble in DMSO and methanol, with enhanced solubility in methanol under heated conditions .
For accurate identification and quantification of this compound, pharmaceutical laboratories typically employ a combination of analytical techniques. High-performance liquid chromatography (HPLC) coupled with various detection methods serves as the backbone of most analytical procedures for this compound. Mass spectrometry provides additional specificity for structural confirmation and trace analysis.
Other complementary analytical techniques for characterization include:
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Nuclear Magnetic Resonance (HNMR) spectroscopy for structural elucidation
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Infrared (IR) spectroscopy for functional group identification
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Elemental analysis for composition verification
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X-ray crystallography for definitive structural determination when applicable
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